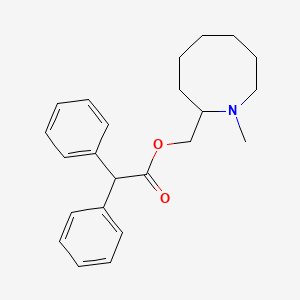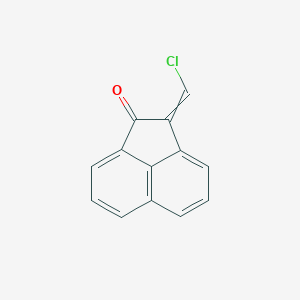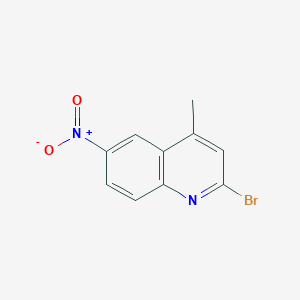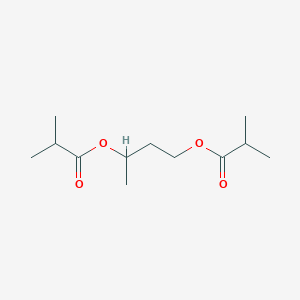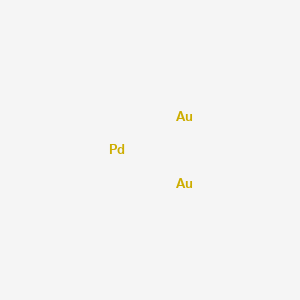
Gold;palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gold-palladium compounds are a class of materials that combine the unique properties of gold and palladium. These compounds are particularly notable for their applications in catalysis, electronics, and medicine. Gold and palladium, both noble metals, exhibit excellent resistance to oxidation and corrosion, making their compounds highly stable and valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Gold-palladium compounds can be synthesized through various methods, including chemical reduction, co-precipitation, and sol-gel techniques. One common method involves the reduction of gold and palladium salts using reducing agents such as sodium borohydride or hydrazine under controlled conditions . The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the size, shape, and distribution of the resulting nanoparticles.
Industrial Production Methods
On an industrial scale, gold-palladium compounds are often produced using colloidal synthesis methods. This involves the reduction of gold and palladium precursors in the presence of stabilizing agents to prevent agglomeration. The use of supports like magnesium oxide can enhance the catalytic properties of the resulting nanoparticles .
化学反応の分析
Types of Reactions
Gold-palladium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often catalyzed by the unique properties of the gold-palladium interface, which can facilitate electron transfer and activation of reactants .
Common Reagents and Conditions
Common reagents used in reactions involving gold-palladium compounds include hydrogen peroxide for oxidation reactions and hydrazine for reduction reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high selectivity and yield of the desired products .
Major Products Formed
The major products formed from reactions involving gold-palladium compounds depend on the specific reactants and conditions used. For example, the oxidation of alcohols using gold-palladium catalysts can produce aldehydes or ketones, while reduction reactions can yield hydrocarbons or amines .
科学的研究の応用
Gold-palladium compounds have a wide range of scientific research applications:
作用機序
The mechanism by which gold-palladium compounds exert their effects involves the unique electronic and structural properties of the gold-palladium interface. This interface can facilitate electron transfer, enhance the activation of reactants, and stabilize reaction intermediates. In biological systems, gold-palladium nanoparticles can interact with cellular components, leading to the disruption of metabolic processes and induction of cell death in cancer cells .
類似化合物との比較
Gold-palladium compounds are compared with other noble metal compounds such as gold-silver and platinum-palladium compounds. While gold-silver compounds also exhibit excellent catalytic properties, gold-palladium compounds are often preferred for their higher stability and selectivity in certain reactions . Platinum-palladium compounds, on the other hand, are known for their superior catalytic activity in hydrogenation reactions but are more expensive and less stable than gold-palladium compounds .
List of Similar Compounds
- Gold-silver compounds
- Platinum-palladium compounds
- Gold-platinum compounds
- Silver-palladium compounds
Gold-palladium compounds stand out due to their unique combination of stability, catalytic activity, and biocompatibility, making them highly valuable in various scientific and industrial applications .
特性
CAS番号 |
12313-69-8 |
|---|---|
分子式 |
Au2Pd |
分子量 |
500.35 g/mol |
IUPAC名 |
gold;palladium |
InChI |
InChI=1S/2Au.Pd |
InChIキー |
BGEVUMALXWODKO-UHFFFAOYSA-N |
正規SMILES |
[Pd].[Au].[Au] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


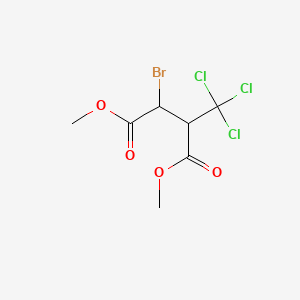
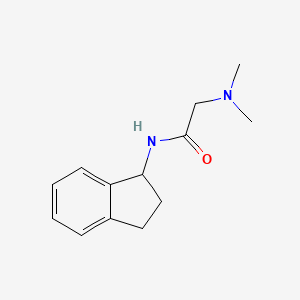
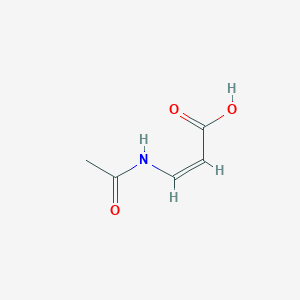
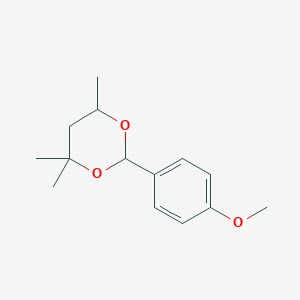
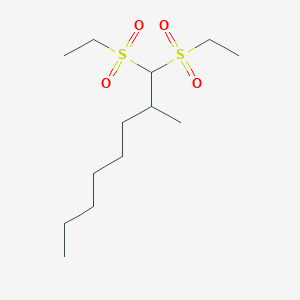
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)

